molecular formula C5H5NO4S2 B2377394 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid CAS No. 1892885-19-6

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2377394
CAS No.: 1892885-19-6
M. Wt: 207.22
InChI Key: ZPTBDTYBHAFYBN-UHFFFAOYSA-N
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Description

Introduction to 2-Methylsulfonyl-1,3-thiazole-5-carboxylic Acid

Structural Identification and Nomenclature

The comprehensive identification of this compound necessitates a detailed examination of its molecular structure and the various nomenclature systems employed for its designation. This compound belongs to the broader class of thiazole carboxylic acids, which are characterized by the presence of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, along with a carboxylic acid functional group. The methylsulfonyl substituent adds an additional layer of complexity to the molecular structure, requiring precise positional designation within the accepted nomenclature frameworks. The structural elucidation of this compound involves understanding the spatial arrangement of atoms, the electronic distribution within the molecule, and the conformational preferences that arise from the interplay between the various functional groups present.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established protocols for naming heterocyclic compounds with multiple functional groups. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as 2-(methylsulfonyl)thiazole-5-carboxylic acid, reflecting the priority assignment to the carboxylic acid functional group as the principal functional group. The thiazole ring system serves as the parent heterocycle, with numbering beginning from the sulfur atom and proceeding through the ring to establish the positions of substituents. The methylsulfonyl group, also referred to as methanesulfonyl in certain nomenclature variations, occupies the 2-position of the thiazole ring, while the carboxylic acid group is located at the 5-position. This systematic naming approach ensures unambiguous identification of the compound structure and facilitates clear communication within the scientific community.

The International Union of Pure and Applied Chemistry naming system also recognizes alternative acceptable nomenclature forms, including the designation as 2-methanesulfonyl-1,3-thiazole-5-carboxylic acid. This variation reflects the equivalence between methylsulfonyl and methanesulfonyl terminology, both referring to the same functional group with the molecular formula CH₃SO₂. The inclusion of the 1,3-positional indicators in the thiazole designation explicitly identifies the positions of the nitrogen and sulfur atoms within the five-membered ring, providing additional structural clarity. The International Union of Pure and Applied Chemistry system prioritizes systematic consistency while accommodating historically established naming conventions that remain in common use within the chemical literature.

Molecular Formula and Isomeric Variations

The molecular formula of this compound is established as C₅H₅NO₄S₂, indicating the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms. This molecular composition reflects the contribution of each structural component: the thiazole ring contributes three carbon atoms, one nitrogen atom, and one sulfur atom; the carboxylic acid group adds one carbon atom and two oxygen atoms; and the methylsulfonyl substituent provides one carbon atom, one sulfur atom, and two additional oxygen atoms, along with the associated hydrogen atoms. The molecular weight of the compound is calculated as 207.23 grams per mole based on this molecular formula.

Structural Component Carbon Atoms Hydrogen Atoms Nitrogen Atoms Oxygen Atoms Sulfur Atoms
Thiazole Ring 3 2 1 0 1
Carboxylic Acid Group 1 1 0 2 0
Methylsulfonyl Group 1 2 0 2 1
Total 5 5 1 4 2

The isomeric considerations for this compound involve the potential for positional isomerism within the thiazole ring system. While the specific compound under discussion has the methylsulfonyl group at the 2-position and the carboxylic acid at the 5-position, alternative positional arrangements could theoretically exist, creating distinct isomeric forms with the same molecular formula. However, the search results indicate that the this compound represents a specific and well-defined structural arrangement rather than one member of a broader isomeric series. The structural constraints imposed by the thiazole ring system and the electronic effects of the substituent groups contribute to the stability and prevalence of this particular positional arrangement.

Chemical Abstracts Service Registry and European Community Number Validation

The Chemical Abstracts Service registry number for this compound is documented as 1892885-19-6, providing a unique identifier for this specific compound within the Chemical Abstracts Service database. This registry number serves as an unambiguous reference that distinguishes this compound from all other chemical substances, regardless of naming variations or nomenclature differences that may exist in the literature. The Chemical Abstracts Service number assignment follows systematic protocols that ensure each unique molecular structure receives a distinct identifier, facilitating accurate database searches and literature reviews.

The European Community number for this compound is listed as 870-645-8, providing regulatory identification within the European chemical inventory system. This European Community designation serves important regulatory and commercial functions, enabling proper classification and tracking of the compound within European Union chemical regulations and trade documentation. The European Community numbering system operates independently of the Chemical Abstracts Service registry, providing an additional layer of identification that supports regulatory compliance and international trade activities.

Registry System Identification Number Issuing Authority Primary Function
Chemical Abstracts Service Registry 1892885-19-6 American Chemical Society Global chemical identification
European Community Number 870-645-8 European Chemicals Agency European Union regulatory compliance

Properties

IUPAC Name

2-methylsulfonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBDTYBHAFYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892885-19-6
Record name 2-methanesulfonyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reactivity of Thiazole-5-Carboxylic Acid Derivatives

Thiazole derivatives are highly functionalized heterocycles with versatile reactivity. Key reactive sites in 2-methylsulfonyl-1,3-thiazole-5-carboxylic acid include:

  • C2 methylsulfonyl group : A strong electron-withdrawing substituent, enhancing electrophilicity at adjacent positions.

  • C5 carboxylic acid : Enables amidation, esterification, or decarboxylation under specific conditions.

  • Thiazole ring : Susceptible to nucleophilic/electrophilic substitutions or ring-opening reactions under acidic/basic conditions.

Carboxylic Acid Modifications

The C5 carboxylic acid group can undergo standard transformations:

Reaction Type Conditions Product
Esterification H₂SO₄/ROH (Fischer–Speier)Methyl/ethyl esters
Amidation DCC/DMAP, RNH₂Amides (peptidomimetics)
Reduction LiAlH₄Alcohol derivatives

Methylsulfonyl Group Reactivity

The methylsulfonyl (–SO₂CH₃) group at C2 can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions:

Nucleophile Conditions Product
Amines (RNH₂)DMF, 80°C2-Amino-thiazole derivatives
Thiols (RSH)Base (K₂CO₃), DMSO2-Sulfanyl analogs

β-Turn Peptidomimetic Design

Thiazole cores are employed in peptidomimetics to mimic β-turn structures (Fig. 1a in ). For This compound :

  • C4/C5 positions : Enable peptide chain elongation via Fmoc-SPPS.

  • C2 methylsulfonyl group : May stabilize turn conformations via steric or electronic effects.

Biological Activity and Drug Design

Thiazole-5-carboxylic acid derivatives are explored as:

  • Xanthine oxidase inhibitors : Substituted thiazoles show IC₅₀ values < 10 μM (e.g., compound 5d in ).

  • Antimicrobial agents : Methylsulfonyl groups enhance membrane permeability .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives, including 2-methylsulfonyl-1,3-thiazole-5-carboxylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of thiazole-based compounds that showed significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells . The presence of specific substituents on the thiazole ring enhances their biological activity, making them suitable candidates for further drug development.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazoles have been reported to possess lethal effects against Staphylococcus aureus and other pathogenic strains . This makes them valuable in the development of new antibiotics.

Anticonvulsant Effects

The anticonvulsant potential of thiazole compounds has also been explored. Certain thiazole derivatives have been synthesized and tested for their ability to inhibit seizures in animal models, demonstrating significant anticonvulsant activity . This application opens avenues for developing new treatments for epilepsy and related disorders.

Fungicidal Activity

Thiazole compounds are being investigated for their fungicidal properties. This compound has been evaluated for its ability to inhibit fungal growth in agricultural settings. Studies indicate that it can effectively control fungal pathogens that threaten crop yields .

Herbicidal Properties

In addition to fungicidal activity, thiazoles have shown potential as herbicides. Research indicates that certain thiazole derivatives can inhibit the growth of unwanted plant species without adversely affecting crops . This property is beneficial for sustainable agricultural practices.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, including multi-step reactions involving readily available precursors. The ability to modify the thiazole structure allows for the generation of a library of derivatives with tailored properties . This flexibility is crucial for optimizing the biological activity of these compounds.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against glioblastoma U251 cells with IC50 values between 10–30 µM.
AntimicrobialShowed effective inhibition against multiple strains of Staphylococcus aureus with enhanced potency compared to standard antibiotics like nitrofurantoin.
AnticonvulsantSynthesis of thiazole derivatives resulted in compounds that provided substantial protection in seizure models.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methylsulfonyl group distinguishes this compound from analogs with halogens, alkyl chains, or aromatic substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid -SO₂CH₃ (2), -COOH (5) C₅H₅NO₄S₂ 223.23* High polarity, electron-deficient core N/A
Febuxostat (4-Methyl analog) -CH₃ (4), -Ph-CN-iBuO (2), -COOH (5) C₁₆H₁₆N₂O₃S 316.37 Xanthine oxidase inhibitor (IC₅₀ = 0.6 nM)
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid -Br (2), -CH₃ (4), -COOH (5) C₅H₄BrNO₂S 222.06 Synthetic intermediate for antifungals
2-(Substituted benzylamino)-4-methyl derivatives -NHCH₂Ar (2), -CH₃ (4), -COOH (5) Varies ~280–330 Xanthine oxidase inhibitors (IC₅₀ = 1–10 µM)

*Calculated using standard atomic weights.

Key Observations :

  • Electron Effects : The methylsulfonyl group’s electron-withdrawing nature may enhance electrophilic reactivity compared to alkyl or halogen substituents, influencing interactions with enzyme active sites .

Biological Activity

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which includes both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structure contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NO4S2C_6H_7NO_4S_2, with a molecular weight of 221.3 g/mol. The presence of a methylsulfonyl group and a carboxylic acid functionality enhances its solubility and reactivity in various chemical environments, making it a valuable candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) studies reveal strong antibacterial activity, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Micrococcus luteus4

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies show that thiazole derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms involving DNA interaction and topoisomerase II inhibition. This suggests that the compound may disrupt DNA replication and cell cycle progression, leading to cell death .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
HepG-2 (Liver Cancer)15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)25

The biological activity of this compound is attributed to its interaction with biological targets such as DNA and topoisomerase II. The binding of the compound to these targets can result in double-strand breaks in DNA, leading to cellular apoptosis. This mechanism underscores its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that modifications in the thiazole ring significantly influenced their antimicrobial potency. The study found that compounds with electron-donating groups exhibited increased activity against resistant bacterial strains .
  • Anticancer Studies : In vitro studies involving HepG-2 and A549 cell lines showed that certain derivatives of thiazoles displayed selective cytotoxicity, with IC50 values lower than standard chemotherapy agents like doxorubicin . These findings support the continued exploration of thiazole-based compounds for cancer treatment.

Q & A

What are the key considerations for designing a synthesis route for 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid?

The synthesis of thiazole derivatives typically involves cyclization reactions, such as the Hantzsch thiazole synthesis, followed by functional group modifications. For introducing the methylsulfonyl group, oxidation of a thioether intermediate (e.g., using mCPBA or hydrogen peroxide) is a common strategy . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to minimize side reactions. For instance, highlights bromination as a step in synthesizing analogous bromo-thiazole derivatives, suggesting halogenation could precede sulfonation. Purity monitoring via HPLC (≥97% as in ) and intermediate characterization by 1H^1H-NMR are essential for yield improvement.

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validation using complementary techniques is recommended:

  • X-ray crystallography : Resolves absolute configuration and confirms substituent positions (SHELX refinement in is a gold standard for small-molecule structures).
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify dominant tautomers .
  • Variable-temperature NMR : Detects conformational flexibility or equilibrium between tautomeric forms.

What in silico methods are effective for predicting the bioactivity of this compound against enzyme targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like kinases or proteases. The methylsulfonyl group’s electron-withdrawing nature may enhance binding to polar active sites, as seen in similar thiazole derivatives ( ). Pharmacophore modeling using tools like Schrödinger’s Phase can align structural features with known inhibitors. Additionally, QSAR studies leveraging databases (e.g., PubChem, ) may reveal correlations between substituent electronic properties (Hammett σ constants) and activity .

How does the methylsulfonyl group influence the acidity of the carboxylic acid moiety in this compound?

The methylsulfonyl group is a strong electron-withdrawing group (EWG) that increases the acidity of the carboxylic acid via inductive effects. This can be quantified by measuring the pKa (e.g., potentiometric titration) and comparing it to analogs like 4-methylthiazole-5-carboxylic acid ( ). Computational studies (e.g., Gaussian at the B3LYP/6-31G* level) can model charge distribution, showing enhanced stabilization of the deprotonated form .

What strategies mitigate decomposition during thermal analysis (TGA/DSC) of this compound?

Thermal instability is common in sulfonyl-containing compounds. Strategies include:

  • Controlled atmosphere : Use inert gas (N₂ or Ar) to prevent oxidative degradation.
  • Lower heating rates : ≤5°C/min to resolve overlapping thermal events (as in ).
  • Isothermal holds : Identify stable temperature ranges for storage.
    Correlate results with accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life.

How can enantiomeric purity be achieved in chiral analogs of this compound?

Chiral resolution techniques include:

  • Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclization.
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases ().
  • Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in racemic mixtures.

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-deficient thiazole ring facilitates Suzuki-Miyaura couplings at the 4-position. The methylsulfonyl group directs electrophilic substitution to the 2-position, as shown in analogous bromo-thiazole derivatives (). Kinetic studies (e.g., monitoring by 19F^{19}F-NMR for fluorinated partners) and DFT calculations can map transition states and regioselectivity .

How do solvent effects influence the crystallization of this compound for X-ray studies?

High-polarity solvents (e.g., DMSO or acetone) promote crystal nucleation by reducing solubility. Slow evaporation at 4°C is preferred for growing single crystals. SHELXL ( ) can refine disordered solvent molecules in the lattice. For stubborn cases, vapor diffusion with antisolvents (e.g., hexane) may improve crystal quality.

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity.
  • Biofilm disruption : Crystal violet staining for biomass quantification.
    Compare results to known thiazole antibiotics () and validate cytotoxicity via mammalian cell lines (e.g., HEK293).

How can LC-MS/MS be optimized for quantifying trace impurities in this compound?

  • Column : C18 with 2.6 µm particle size for high resolution.
  • Ionization : ESI-negative mode (carboxylic acid deprotonation).
  • MRM transitions : Monitor [M-H]⁻ → fragment ions (e.g., m/z 219 → 175 for the parent ion, ).
  • LOQ : Aim for ≤0.1% using matrix-matched calibration.

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